(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide
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Overview
Description
(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzyl group, a cyano group, and a nitro group, making it a versatile molecule for chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidin-2-ylsulfanyl Intermediate: This step involves the reaction of pyrimidine with a suitable thiol reagent under basic conditions to form the pyrimidin-2-ylsulfanyl intermediate.
Nitration: The intermediate is then nitrated using a nitrating agent such as nitric acid to introduce the nitro group.
Formation of the Prop-2-enamide Backbone: The nitrated intermediate undergoes a Knoevenagel condensation with benzyl cyanide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), diethyl ether as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Amine Derivatives: Formed by the reduction of the cyano group.
Substituted Benzyl Derivatives: Formed by nucleophilic substitution of the benzyl group.
Scientific Research Applications
(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s nitro and cyano groups can also participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dibromobenzonitrile
- (2E)-2-butenedioic acid compound with N-[2-(2-chlorophenyl)-1,1-dimethyl-2-oxoethyl]-N-methyl-2-(1-piperidinyl)acetamide
Uniqueness
(2E)-N-benzyl-2-cyano-3-[3-nitro-4-(pyrimidin-2-ylsulfanyl)phenyl]prop-2-enamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(3-nitro-4-pyrimidin-2-ylsulfanylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O3S/c22-13-17(20(27)25-14-15-5-2-1-3-6-15)11-16-7-8-19(18(12-16)26(28)29)30-21-23-9-4-10-24-21/h1-12H,14H2,(H,25,27)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRDTGFYPOADAB-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)SC3=NC=CC=N3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC(=C(C=C2)SC3=NC=CC=N3)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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